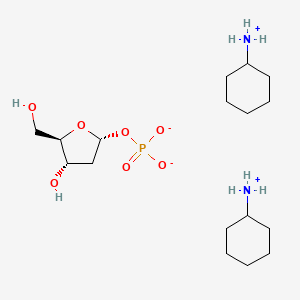
6-Fluorescein Serinol Phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluorescein Serinol Phosphoramidite is a specialized chemical compound used primarily in the field of molecular biology and biochemistry. It is a derivative of fluorescein, a widely used fluorescent dye, and is designed to label oligonucleotides with high efficiency. The compound’s structure includes a serinol backbone, which enhances its stability and reduces the likelihood of side reactions during synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorescein Serinol Phosphoramidite involves several steps. The starting material is typically 6-carboxyfluorescein, which undergoes a series of reactions to introduce the serinol moiety and the phosphoramidite group. The key steps include:
Activation of 6-carboxyfluorescein: This involves converting the carboxyl group into a more reactive intermediate, such as an ester or an acid chloride.
Coupling with Serinol: The activated 6-carboxyfluorescein is then reacted with serinol to form the desired amide linkage.
Introduction of the Phosphoramidite Group: The final step involves the addition of the phosphoramidite group, typically using reagents like diisopropylamino cyanoethyl phosphite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluorescein Serinol Phosphoramidite primarily undergoes substitution reactions, particularly during the coupling process with oligonucleotides. The phosphoramidite group reacts with the hydroxyl groups of nucleotides, forming stable phosphite triester linkages .
Common Reagents and Conditions
Reagents: Diisopropylamino cyanoethyl phosphite, serinol, and activated 6-carboxyfluorescein.
Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group.
Major Products
The major product of these reactions is the labeled oligonucleotide, which contains one or more 6-Fluorescein residues. These labeled oligonucleotides are used in various applications, including fluorescence-based assays and molecular diagnostics .
Aplicaciones Científicas De Investigación
6-Fluorescein Serinol Phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescently labeled oligonucleotides for studying nucleic acid interactions and dynamics.
Biology: Employed in fluorescence in situ hybridization (FISH) and other fluorescence-based techniques to visualize and quantify nucleic acids in cells and tissues.
Medicine: Utilized in diagnostic assays to detect specific DNA or RNA sequences associated with diseases.
Industry: Applied in the development of biosensors and other analytical tools that rely on fluorescence detection
Mecanismo De Acción
The mechanism of action of 6-Fluorescein Serinol Phosphoramidite involves its incorporation into oligonucleotides during synthesis. The phosphoramidite group reacts with the hydroxyl groups of nucleotides, forming stable phosphite triester linkages. The fluorescein moiety provides a fluorescent signal, which can be detected and quantified using fluorescence-based techniques. This allows researchers to track and analyze the labeled oligonucleotides in various biological and chemical assays .
Comparación Con Compuestos Similares
Similar Compounds
6-Fluorescein Phosphoramidite: Similar to 6-Fluorescein Serinol Phosphoramidite but lacks the serinol backbone, which can lead to higher rates of side reactions.
Fluorescein-dT: A derivative of fluorescein used to label thymidine residues in oligonucleotides.
3’- (6-Fluorescein) CPG: Used to add fluorescein labels at the 3’-terminus of oligonucleotides.
Uniqueness
This compound is unique due to its serinol backbone, which enhances stability and reduces side reactions during synthesis. This makes it a preferred choice for labeling oligonucleotides with high efficiency and minimal by-products .
Propiedades
Fórmula molecular |
C67H75N4O14P |
|---|---|
Peso molecular |
1191.3 g/mol |
Nombre IUPAC |
[6-[[3-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]amino]-3-oxopropyl]carbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C67H75N4O14P/c1-42(2)71(43(3)4)86(80-36-16-34-68)81-41-48(40-79-66(45-17-14-13-15-18-45,46-20-24-49(77-11)25-21-46)47-22-26-50(78-12)27-23-47)70-59(72)33-35-69-60(73)44-19-30-53-56(37-44)67(85-61(53)74)54-31-28-51(82-62(75)64(5,6)7)38-57(54)84-58-39-52(29-32-55(58)67)83-63(76)65(8,9)10/h13-15,17-32,37-39,42-43,48H,16,33,35-36,40-41H2,1-12H3,(H,69,73)(H,70,72) |
Clave InChI |
GIUBJQWDYGXGQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)NC(=O)CCNC(=O)C4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)OC(=O)C(C)(C)C)OC8=C6C=CC(=C8)OC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


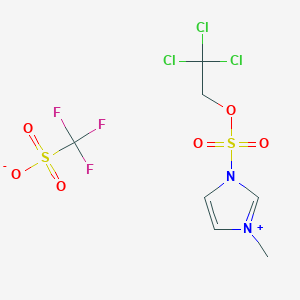
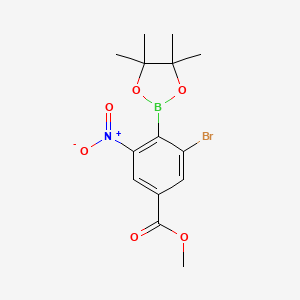
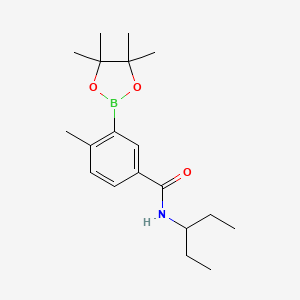
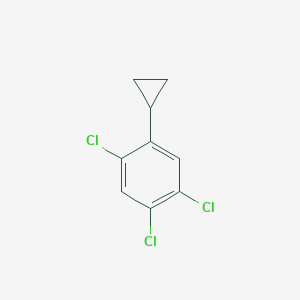
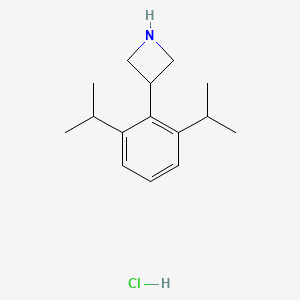
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine](/img/structure/B13720066.png)

![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
